Sodium cyclohexanecarboxylate

説明

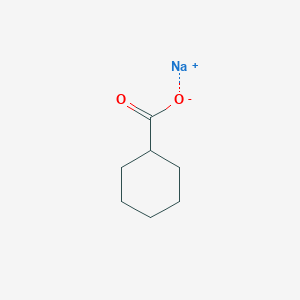

Sodium cyclohexanecarboxylate is a chemical compound with the molecular formula C7H11NaO2 . It is also known as the sodium salt of cyclohexanecarboxylic acid .

Synthesis Analysis

A recent paper discusses the mechanochemical synthesis of sodium carboxylates, including Sodium cyclohexanecarboxylate . The synthesis process is fast, sustainable, and requires no solvent, making it attractive from both an environmental and economic perspective . The target materials can be obtained in a substantially decreased reaction time of only one hour .Molecular Structure Analysis

The molecular structure of Sodium cyclohexanecarboxylate is based on its molecular formula, C7H11NaO2 . The average mass is 150.151 Da and the monoisotopic mass is 150.065674 Da .Physical And Chemical Properties Analysis

Sodium cyclohexanecarboxylate has several physical and chemical properties associated with it. For instance, it has a specific density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume . It also has specific numbers of H bond acceptors, H bond donors, freely rotating bonds, and Rule of 5 violations .科学的研究の応用

Coordination Polymers

Sodium cyclohexanecarboxylate is used in the formation of coordination polymers (CPs) . These are emerging crystalline materials constructed from metal entities and organic ligands through coordination bonds . The effects of the conformation transformation and auxiliary ligands on the dimensionality and the geometric topology of the assemblies generated are studied using cyclohexanecarboxylates .

Molecular Adsorption

Coordination polymers based on cyclohexanecarboxylates, including Sodium cyclohexanecarboxylate, are used as platforms for molecular adsorption . This involves the adhesion of atoms, ions, or molecules from a gas, liquid, or dissolved solid to a surface .

Luminescent Sensing

These coordination polymers also have applications in luminescent sensing . This is a type of optical sensing that uses the luminescence properties of certain materials to detect and measure various physical and chemical parameters .

Magnetism

Sodium cyclohexanecarboxylate-based coordination polymers are used in the study of magnetism . This involves the study of materials whose properties are influenced by their magnetic moments .

Catalysis

These coordination polymers are also used in catalysis . This involves the increase in the rate of a chemical reaction due to the participation of a substance known as a catalyst .

Electrochemical Energy Storage

Sodium carboxylate-derived materials, including Sodium cyclohexanecarboxylate, are investigated as novel electrodes with high performance for lithium-ion batteries . They show increasing capacity, excellent cycle stability, and superior rate performance .

将来の方向性

While specific future directions for Sodium cyclohexanecarboxylate are not mentioned in the available literature, there is a general trend towards the development of more sustainable and efficient synthesis procedures for sodium carboxylates . This includes the potential for their use in green battery technology .

作用機序

Target of Action

Sodium cyclohexanecarboxylate is a chemical compound with the formula C7H11NaO2 It’s structurally related to cyclohexanecarboxylic acid, which is known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that cyclohexanecarboxylate derivatives can participate in various biochemical reactions, potentially altering the function of their targets .

Biochemical Pathways

Sodium cyclohexanecarboxylate may be involved in the degradation pathway of cyclohexanecarboxylate. A novel self-sufficient cytochrome P450, P450 CHC, has been identified in cyclohexanecarboxylate-degrading Paraburkholderia terrae KU-64. This enzyme hydroxylates cyclohexanecarboxylate, indicating that P450 CHC plays a role in the initial hydroxylation in the cyclohexanecarboxylate degradation pathway .

Pharmacokinetics

A study on testosterone cyclohexanecarboxylate, a derivative of cyclohexanecarboxylate, showed that it has a longer duration of action compared to other testosterone esters

Result of Action

Given its potential involvement in cyclohexanecarboxylate degradation, it may play a role in energy production and other metabolic processes .

Action Environment

The action, efficacy, and stability of Sodium cyclohexanecarboxylate could be influenced by various environmental factors. For instance, its solubility and reactivity might be affected by pH, temperature, and the presence of other substances . .

特性

IUPAC Name |

sodium;cyclohexanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2.Na/c8-7(9)6-4-2-1-3-5-6;/h6H,1-5H2,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIVBOWLUYDHKE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98-89-5 (Parent) | |

| Record name | Sodium cyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90159617 | |

| Record name | Sodium cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium cyclohexanecarboxylate | |

CAS RN |

136-01-6 | |

| Record name | Sodium cyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium cyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of sodium cyclohexanecarboxylate in the ozone-initiated oxidation of cumene?

A1: The research paper explores the use of sodium cyclohexanecarboxylate as an additive in the ozone-initiated oxidation of cumene. While the abstract doesn't provide specific results, it suggests that the presence of sodium cyclohexanecarboxylate influences the oxidation process []. Further investigation into the full text of the research paper is needed to understand the specific interactions, downstream effects, and whether sodium cyclohexanecarboxylate acts as a catalyst or promoter in this specific reaction.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。